N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide
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Overview
Description
N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide is an organic compound that contains a methanesulfonamide group attached to a phenyl ring, which is further substituted with an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide typically involves the reaction of 4-aminobenzylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-methoxyphenyl)methanesulfonamide
- N-(2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl)methanesulfonamide
Uniqueness
N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both primary and secondary amine groups
Properties
CAS No. |
192775-40-9 |
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Molecular Formula |
C11H19N3O2S |
Molecular Weight |
257.35 g/mol |
IUPAC Name |
N-[[4-(2-aminopropylamino)phenyl]methyl]methanesulfonamide |
InChI |
InChI=1S/C11H19N3O2S/c1-9(12)7-13-11-5-3-10(4-6-11)8-14-17(2,15)16/h3-6,9,13-14H,7-8,12H2,1-2H3 |
InChI Key |
UTZYBMHVLOBETG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)CNS(=O)(=O)C)N |
Origin of Product |
United States |
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